molecular formula C12H11NOS B12797154 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol CAS No. 80008-55-5

6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol

Cat. No.: B12797154
CAS No.: 80008-55-5
M. Wt: 217.29 g/mol
InChI Key: OURJFZBVOQLNDN-UHFFFAOYSA-N
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Description

6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a complex organic compound with a unique structure that combines elements of pyrrole and benzothiazepine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-d][1,5]benzothiazepine: A structurally similar compound with slight variations in its chemical structure.

    Benzothiazepine derivatives: Compounds with similar core structures but different functional groups attached.

Uniqueness

6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is unique due to its specific combination of pyrrole and benzothiazepine elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol (CAS No. 80008-55-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11NOS
  • Molecular Weight : 217.2868 g/mol
  • Boiling Point : 416°C at 760 mmHg
  • Density : 1.33 g/cm³
  • Flash Point : 205.4°C

Antioxidant Properties

Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant antioxidant activity. The presence of hydroxyl (OH) and amino (NH) groups in the structure contributes to their ability to scavenge free radicals. For instance, a study demonstrated that synthesized pyrroloimidazole derivatives showed comparable antioxidant efficacy to conventional antioxidants when assessed using DPPH radical scavenging and FRAP assays .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The disk diffusion method has been employed to evaluate its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess bacteriostatic properties, highlighting their potential as antimicrobial agents .

Neuropharmacological Effects

Pyrrolo[1,3]benzothiazepine derivatives have been studied for their neuropharmacological effects, particularly as potential atypical antipsychotic agents. Research has focused on their interaction with serotonin and dopamine receptors, suggesting that modifications in their structure could enhance their therapeutic profiles for treating psychiatric disorders .

Case Study 1: Antioxidant Efficacy

A research group synthesized several pyrrolo derivatives and evaluated their antioxidant properties using both DPPH and FRAP assays. The findings revealed that certain derivatives exhibited remarkable scavenging activity against free radicals, indicating their potential utility in preventing oxidative stress-related diseases.

Case Study 2: Antimicrobial Assessment

In another study, researchers tested the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its viability as a candidate for developing new antimicrobial agents.

Summary of Biological Activities

Biological ActivityFindingsReference
AntioxidantSignificant radical scavenging activity
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalPotential atypical antipsychotic properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition , a method validated for benzothiazepine derivatives. Reaction parameters such as solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst selection (e.g., Lewis acids) critically impact regioselectivity and yield. For example, polar aprotic solvents like DMF may favor annulation, while non-polar solvents might stabilize intermediates . Kinetic studies using HPLC or NMR can track intermediate formation to optimize stepwise reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify ring junction stereochemistry and hydroxyl proton exchange dynamics. DEPT-135 can differentiate CH2_2 groups in the dihydro moiety.
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing isobaric impurities.
  • HPLC-PDA : Reverse-phase chromatography with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) resolves enantiomers or diastereomers, critical for pharmacological validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation via UPLC-MS to identify labile functional groups (e.g., hydroxyl oxidation or ring-opening).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C). Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting stability .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in cycloaddition reactions. Software like Gaussian or ORCA calculates activation energies for competing pathways.
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict solvent-catalyst pairs that maximize yield. ICReDD’s integrated approach combines computation, informatics, and experiment to bypass trial-and-error .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Harmonization : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate target binding.
  • Meta-Analysis : Apply statistical tools like ANOVA or Bayesian inference to reconcile outliers. For example, IC50_{50} discrepancies in kinase inhibition may arise from ATP concentration differences, requiring normalization to [ATP]Km_{Km} .

Q. How do in silico models predict the compound’s reactivity in heterogeneous catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate adsorption-desorption dynamics on catalyst surfaces (e.g., Pd/C or zeolites) to assess steric effects from the fused pyrrolo-benzothiazepine ring.
  • Microkinetic Modeling : Integrate DFT-derived activation barriers with reactor flow rates to predict turnover frequencies (TOF) in fixed-bed reactors. Tools like COMSOL Multiphysics® enable 3D visualization of mass transfer limitations .

Q. Methodological Frameworks

Q. What factorial design approaches are suitable for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Use a 2k^k factorial design to screen substituent effects:

  • Factors : Electron-withdrawing/donating groups (e.g., -NO2_2, -OMe), ring size (5- vs. 6-membered).
  • Response Variables : LogP (lipophilicity), pKa (acidity), and IC50_{50}.
  • Analysis : Pareto charts identify dominant factors; response surface models (RSM) optimize multi-objective trade-offs (e.g., potency vs. solubility) .

Q. How to design a reactor system for scaling up enantioselective synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Mitigate racemization by reducing residence time. Use immobilized chiral catalysts (e.g., Proline-functionalized silica) for >90% enantiomeric excess (ee).
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of ee and yield. CRDC subclass RDF2050112 provides guidelines for reactor design .

Q. Data and Safety Considerations

Q. What protocols ensure data integrity in high-throughput screening (HTS) campaigns?

  • Methodological Answer :

  • Block Randomization : Distribute compound plates across HTS runs to control batch effects.
  • Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls per plate.
  • Blockchain-Ledger Systems : Securely timestamp raw data to prevent tampering, aligning with NIST’s data integrity standards .

Q. What safety protocols are critical for handling this compound given its structural analogs’ toxicity profiles?

  • Methodological Answer :
  • Toxicity Prediction : Use QSAR models (e.g., TOPKAT) to flag potential mutagenicity from the benzothiazepine core. RTECS data (e.g., LD50_{50} >1g/kg in mice) inform acute exposure handling .
  • Engineering Controls : Conduct reactions in ventilated gloveboxes with HEPA filters. Follow Chemical Hygiene Plan (CHP) protocols for spills and waste disposal .

Properties

CAS No.

80008-55-5

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol

InChI

InChI=1S/C12H11NOS/c14-11-8-15-12-6-2-1-4-10(12)13-7-3-5-9(11)13/h1-7,11,14H,8H2

InChI Key

OURJFZBVOQLNDN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CN2C3=CC=CC=C3S1)O

Origin of Product

United States

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